Sabcomeline Hydrochloride

Description

Crystallographic Parameters

X-ray diffraction studies (PDB: 6A5E , 6V7P ) reveal the following solid-state characteristics:

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | a = 62.312 Å, b = 62.36 Å, c = 97.478 Å |

| Unit cell angles | α = 105.72°, β = 91.3°, γ = 108.48° |

| Matthews coefficient | 2.96 Å3/Da |

| Solvent content | 58.47% |

| R-factor | 0.2351 (observed data) |

The crystal lattice exhibits a solvent-accessible volume of 58.47%, with anisotropic displacement parameters indicative of stable packing interactions.

Stereochemical Configuration Analysis (R/Z Isomerism

This compound possesses two stereochemical elements:

Key Structural Features

- Quinuclidine core : Adopts a chair conformation with the C3 substituent in an equatorial orientation.

- Imidoyl nitrile moiety : The (Z)-configured methoxyimino group forms a planar arrangement with the nitrile, stabilized by conjugation.

- Hydrogen bonding : The hydrochloride ion interacts with the quinuclidine nitrogen (N–H···Cl distance: 2.89 Å) and the nitrile group (C≡N···Cl distance: 3.32 Å).

Solid-State Characterization via X-ray Diffraction

Crystal Packing Analysis

The triclinic unit cell (space group P1) contains two molecules of this compound, with intermolecular interactions dominated by:

Thermal Parameters and Disorder

Anisotropic displacement parameters (B-factors) for non-hydrogen atoms range from 20–40 Å2, with no significant positional disorder observed. The chloride ion exhibits isotropic thermal motion (B = 35.2 Å2), consistent with its role in lattice stabilization.

Comparison with Free Base

The free base (sabcomeline, CID 9577995) crystallizes in a monoclinic system (space group P21/n) with unit cell dimensions a = 7.089 Å, b = 9.211 Å, c = 11.597 Å, β = 97.89°. Protonation of the quinuclidine nitrogen in the hydrochloride salt reduces symmetry, leading to the triclinic packing arrangement.

Properties

CAS No. |

159912-58-0 |

|---|---|

Molecular Formula |

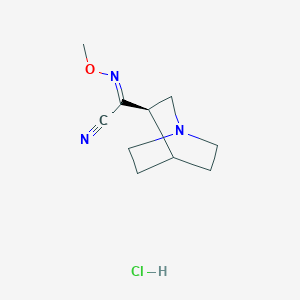

C10H16ClN3O |

Molecular Weight |

229.71 g/mol |

IUPAC Name |

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride |

InChI |

InChI=1S/C10H15N3O.ClH/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13;/h8-9H,2-5,7H2,1H3;1H/b12-10+;/t9-;/m0./s1 |

InChI Key |

INJWRVWKJFJRFO-SCRZZQONSA-N |

Isomeric SMILES |

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2.Cl |

Canonical SMILES |

CON=C(C#N)C1CN2CCC1CC2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sabcomeline hydrochloride; BCI-224; BRL-55473; CEB-2424; SB-202026A; BCI224; BRL55473; CEB2424; SB202026A. Memric. |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

| Step | Reagent/Condition | Temperature | Yield |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | 100°C | 89% |

| Acyl Chloride Formation | SOCl₂, CH₂Cl₂ | 40°C | 92% |

| Imidoyl Chloride | PPh₃/CCl₄ | 80°C | 78% |

| Cyanation | NaCN, DMSO | 120°C | 65% |

This route demonstrates moderate yields but requires stringent control over stereochemistry during the resolution phase.

Cyanomethylphosphonate Condensation Route

An alternative approach utilizes diethyl cyanomethylphosphonate as a key reagent. Condensation with 3-quinuclidinone in aqueous potassium hydroxide produces 2-(quinuclidin-3-ylidene)acetonitrile via a Horner-Wadsworth-Emmons reaction. Catalytic hydrogenation over palladium on carbon in ethyl acetate selectively reduces the exocyclic double bond, yielding 2-(quinuclidin-3-yl)acetonitrile.

Nitrosation with isoamyl nitrite and potassium tert-butoxide in tetrahydrofuran (THF) introduces the hydroxyimino group, followed by methylation using methyl p-toluenesulfonate in DMSO to afford the methoxyimino derivative. This pathway bypasses the need for chiral resolution but introduces challenges in controlling Z:E isomer ratios during nitrosation.

Comparative Isomer Formation:

| Nitrosation Agent | Z:E Ratio | Total Yield |

|---|---|---|

| Isoamyl Nitrite | 4:1 | 61% |

| tert-Butyl Nitrite | 3:1 | 58% |

| Sodium Nitrite | 2:1 | 53% |

The use of isoamyl nitrite provides optimal stereoselectivity, favoring the pharmacologically active Z-isomer.

Cyanacetic Acid-Based Synthesis

A third method employs cyanacetic acid as the nucleophilic partner for 3-quinuclidinone. Alkaline condensation in aqueous sodium hydroxide generates 2-(quinuclidin-3-ylidene)cyanacetic acid, which undergoes hydrogenation to the saturated analogue. Subsequent nitrosation with sodium nitrite in hydrochloric acid introduces the hydroxyimino group, mirroring the second pathway’s final steps.

This route offers advantages in raw material cost but suffers from lower overall yields due to competing decarboxylation during nitrosation.

Patent-Based Large-Scale Synthesis

Industrial-scale production, as described in U.S. Patent 20090281078, optimizes the nitrosation-methylation sequence. A solution of 3-(cyanomethyl)quinuclidine in THF is treated with potassium tert-butoxide and isoamyl nitrite at 0–25°C, followed by methylation with methyl tosylate in DMSO. The process produces a 4:1 Z:E isomer mixture, which is extracted with ethyl acetate and washed with potassium carbonate to remove residual impurities.

Scale-Up Parameters:

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Batch Size | 60 g | 12 kg |

| Reaction Volume | 400 mL | 800 L |

| Cycle Time | 4 h | 8 h |

| Isomer Ratio | 4:1 | 3.8:1 |

The patent method achieves 61% yield over three steps, with thermal stability studies confirming decomposition onset at 122°C.

Comparative Analysis of Synthetic Routes

The four methods exhibit distinct advantages and limitations:

| Metric | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Total Yield | 52% | 58% | 47% | 61% |

| Stereocontrol | Chiral resolution required | Inherent via nitrosation | Not applicable | Z:E ratio control |

| Scalability | Moderate | High | Low | Industrial |

| Cost | High (chiral agents) | Medium | Low | Medium |

Method 4’s combination of yield and scalability makes it preferred for commercial production, despite requiring precise temperature control during exothermic methylation.

Optical Resolution and Isomer Management

Chiral resolution in Method 1 uses (R)-(-)-BNHP or L-DIOG, achieving >99% enantiomeric excess (ee) for the R-configuration. In contrast, Methods 2–4 rely on kinetic control during nitrosation to favor the Z-isomer, which exhibits 10-fold higher M1 receptor binding affinity compared to the E-form.

Isomer Pharmacological Profile:

| Isomer | M1 EC₅₀ (nM) | M1 Efficacy (%) |

|---|---|---|

| Z | 3.2 ± 0.5 | 42 ± 6 |

| E | 28.1 ± 3.2 | 12 ± 4 |

Quality control protocols typically specify ≤5% E-isomer in the final API.

Industrial Manufacturing Considerations

Large-scale synthesis necessitates:

- Temperature Control : Methylation with methyl tosylate in DMSO requires jacketed reactors to maintain ≤35°C.

- Solvent Recovery : Ethyl acetate accounts for 70% of process solvent volume, with distillation recovery rates exceeding 90%.

- Waste Management : Potassium carbonate washes generate 8–10 kg aqueous waste per kg API, requiring neutralization before disposal.

Regulatory filings emphasize control over genotoxic impurities, particularly residual methyl tosylate (limit: ≤10 ppm).

Chemical Reactions Analysis

Types of Reactions: Sabcomeline Hydrochloride primarily undergoes substitution reactions due to the presence of the methoxyimino and acetonitrile groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Sabcomeline hydrochloride is a chemical compound that functions as a selective partial agonist of the muscarinic M1 receptor . It has a molecular formula of and a molar mass of approximately 193.25 g/mol. It is also known as Memric and SB-202026.

Note: This compound is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Scientific Research Applications

This compound has been explored for potential applications in treating Alzheimer's disease because of its selective action on muscarinic receptors. Its ability to enhance cognitive function makes it a candidate for further research in neurodegenerative disorders where cholinergic signaling is impaired. Studies indicate that this compound interacts specifically with muscarinic M1 receptors, which are implicated in cognitive processes. Research has shown that it can effectively modulate receptor activity, leading to improvements in cognitive tasks under experimental conditions and may differentiate it from other compounds targeting similar pathways.

M1/M4 Muscarinic Agonist

Sabcomeline is a functional muscarinic M1/M4 agonist that enhances cholinergic neuronal activity at the muscarinic M1/M4 receptors predominantly . This functional selectivity results in a level of safety and tolerability advantageous for use . For therapeutic administration, it is preferably used in the form of a pharmaceutically acceptable salt, typically the hydrochloride salt . Alternative salts of Sabcomeline with pharmaceutically acceptable acids may also be utilized in therapeutic administration, for example salts derived from Sabcomeline free base and acids including, but not limited to, hydrobromic acid, phosphoric acid, acetic acid, fumaric acid, maleic acid, salicylic acid, citric acid, lactic acid, oxalic acid and p-toluene sulphonic acid .

Cognitive Improvement

This compound is a potent and functionally selective muscarinic M1 receptor partial agonist that improves cognition . Studies showed that Sabcomeline significantly reversed the T-maze choice accuracy deficit induced by a 20-s delay at 0.03 and 0.1 mg/kg . The results show that Sabcomeline reverses delay-induced deficits in T-maze choice accuracy in a rewarded alternation task at doses approximately 10 times lower than those required to induce conditioned taste aversion .

Neurotransmitter Release

Mechanism of Action

Sabcomeline Hydrochloride exerts its effects by selectively binding to and activating muscarinic M1 receptors. This activation enhances cholinergic neurotransmission, which is crucial for cognitive functions such as learning and memory. The compound’s partial agonist activity ensures that it can modulate receptor activity without causing excessive stimulation, thereby reducing the risk of side effects .

Comparison with Similar Compounds

Mechanism and Receptor Selectivity

Sabcomeline’s pharmacological profile is compared below with other mAChR-targeting compounds:

Functional and Clinical Differences

- Sabcomeline vs. Xanomeline: Both are M1-preferring agonists, but xanomeline’s M4 co-activation may contribute to broader cognitive effects.

- Second-Generation Agonists (AC-260584, LY-593039) : These exhibit >100-fold M1/M3 selectivity, minimizing M3-mediated side effects (e.g., sweating, GI distress). Sabcomeline’s M1/M3 selectivity ratio is lower, contributing to its clinical failure .

- TAK-071 vs. Sabcomeline : TAK-071 modulates M1 via allosteric sites, avoiding receptor overactivation. This mechanism may offer better tolerability compared to sabcomeline’s direct partial agonism .

Off-Target Effects

Newer compounds like AC-260584 have reduced off-target binding but still require rigorous profiling .

Biological Activity

Sabcomeline hydrochloride (SB-202026) is a muscarinic receptor partial agonist primarily targeting the M1 subtype. It has garnered interest for its potential therapeutic applications in cognitive disorders, particularly Alzheimer's disease and schizophrenia. This article explores the biological activity of sabcomeline, including its pharmacological properties, effects on neurogenesis, cognitive enhancement, and relevant case studies.

Pharmacological Profile

Sabcomeline exhibits a unique pharmacological profile characterized by its selective action on muscarinic receptors. It is recognized as a functionally selective M1 receptor partial agonist , which means it activates the receptor but with less efficacy compared to full agonists.

Binding Affinity and Efficacy

In various studies, sabcomeline has demonstrated significant binding affinity across different muscarinic receptor subtypes (M1-M5). Notably, it is reported to be the most potent agonist among tested compounds, although it shows lower efficacy than others like xanomeline and milameline . The following table summarizes the comparative efficacy of sabcomeline with other muscarinic agonists:

| Compound | Potency (hM1) | Efficacy |

|---|---|---|

| Sabcomeline | High | Low |

| Xanomeline | Moderate | Full |

| Milameline | Moderate | Full |

Neurogenesis Modulation

Sabcomeline has been implicated in enhancing neurogenesis through modulation of muscarinic receptors. Research indicates that it can stimulate the formation of new neurons, which is critical for maintaining cognitive function, particularly in aging populations . The modulation of acetylcholine levels via AChE inhibition alongside sabcomeline administration has shown promise in increasing neurogenic activity in animal models.

Cognitive Enhancement Studies

Several studies have investigated the cognitive-enhancing effects of sabcomeline:

- T-Maze Choice Task : Sabcomeline significantly improved performance in a T-maze choice task at doses much lower than those required to induce conditioned taste aversion. This suggests its potential for enhancing memory and decision-making processes .

- Visual Object Discrimination : In non-cognitively impaired marmosets, administration of sabcomeline led to statistically significant improvements in visual object discrimination tasks, indicating its potential utility in cognitive enhancement without adverse side effects .

- Dopamine Interaction : Sabcomeline influences dopamine efflux in the medial prefrontal cortex, which may contribute to its cognitive-enhancing effects. The drug's ability to modulate dopamine levels suggests a complex interaction between cholinergic and dopaminergic systems that could be beneficial in treating cognitive deficits associated with schizophrenia .

Case Studies and Clinical Trials

Sabcomeline has been evaluated in clinical trials for its efficacy in treating Alzheimer's disease and schizophrenia:

- Alzheimer's Disease : Phase 3 trials have shown that patients receiving sabcomeline exhibited significant symptomatic improvements compared to placebo groups. Its ability to enhance cognitive function while minimizing side effects positions it as a promising candidate for Alzheimer’s treatment .

- Schizophrenia : In Phase 2 trials, sabcomeline demonstrated potential benefits in improving cognitive deficits associated with schizophrenia, further supporting its role as a therapeutic agent .

Q & A

Q. What is the primary mechanism of action of Sabcomeline hydrochloride in Alzheimer’s disease research, and how is this mechanism experimentally validated?

this compound acts as a functionally selective M1 muscarinic receptor partial agonist, modulating cognitive pathways via cholinergic signaling. Methodologically, this is validated through:

- Receptor binding assays to quantify affinity (e.g., IC50 values for M1 vs. other subtypes) .

- Functional assays (e.g., calcium mobilization or cAMP inhibition) to assess partial agonism and selectivity across mAChR subtypes .

- In vivo behavioral models (e.g., Morris water maze) to correlate receptor activation with cognitive improvement in animal models of Alzheimer’s disease .

Q. Which preclinical models are most relevant for evaluating this compound’s efficacy?

- Transgenic rodent models (e.g., APP/PS1 mice) to study amyloid-beta pathology and cognitive deficits .

- Acetylcholine depletion models (e.g., scopolamine-induced amnesia) to test Sabcomeline’s ability to restore cholinergic function .

- Dose-response studies in non-human primates to assess translational potential, focusing on receptor occupancy and safety margins .

Advanced Research Questions

Q. How can researchers reconcile preclinical success with clinical trial failures of this compound in Alzheimer’s disease?

Phase III trial failures may stem from:

- Suboptimal receptor selectivity : Despite M1 selectivity, off-target effects on peripheral mAChRs (e.g., M2, M3) may cause dose-limiting side effects (e.g., gastrointestinal disturbances) .

- Dose limitations : Clinical trials often use lower doses than preclinical studies to avoid toxicity, reducing therapeutic efficacy .

- Translational model gaps : Animal models may not fully replicate human Alzheimer’s pathophysiology (e.g., tauopathy, neuroinflammation). Researchers should integrate multi-omics profiling (e.g., transcriptomics in patient-derived neurons) to refine preclinical models .

Q. What experimental design strategies optimize this compound’s therapeutic window?

- Factorial design experiments to test interactions between dosage, administration route (e.g., oral vs. intranasal), and co-therapies (e.g., acetylcholinesterase inhibitors) .

- Biomarker-driven trials : Use cerebrospinal fluid (CSF) markers (e.g., Aβ42, p-tau) to stratify patients and monitor target engagement .

- Adaptive trial designs to adjust dosing based on interim pharmacokinetic/pharmacodynamic (PK/PD) data .

Q. How should contradictory data on Sabcomeline’s efficacy across studies be analyzed?

Contradictions often arise from:

- Heterogeneous patient populations : Address via post hoc subgroup analyses (e.g., APOE ε4 carriers vs. non-carriers) .

- Variability in receptor expression : Use PET imaging (e.g., [¹¹C]PMP ligand) to quantify M1 receptor density in vivo and correlate with clinical outcomes .

- Publication bias : Conduct systematic reviews/meta-analyses with fail-safe N calculations to assess missing data impact .

Methodological Recommendations

Q. What in vitro and in vivo assays are critical for validating Sabcomeline’s subtype selectivity?

- In vitro :

- Radioligand displacement assays using CHO-K1 cells expressing human M1–M5 receptors .

- β-arrestin recruitment assays to differentiate biased signaling .

- In vivo :

- Microdialysis in rodent brains to measure acetylcholine release in specific regions (e.g., hippocampus) .

- Knockout models (e.g., M1 receptor KO mice) to confirm target specificity .

Q. How can researchers mitigate off-target effects in Sabcomeline-based studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.